
Myristoylated ARF6 (2-13)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristoylated ARF6 (2-13) is a peptide derived from the ADP-ribosylation factor 6 (ARF6), a small GTPase involved in various cellular processes, including membrane trafficking and cytoskeletal dynamics. The myristoylation of ARF6 at its N-terminal glycine residue is crucial for its membrane association and function. This modification enhances the peptide’s ability to interact with cellular membranes and participate in signaling pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of myristoylated ARF6 (2-13) involves the synthesis of the peptide followed by the attachment of a myristoyl group to the N-terminal glycine. The peptide synthesis can be achieved using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. After the peptide synthesis, the myristoyl group is attached using N-myristoyltransferase (NMT) enzymes, which catalyze the transfer of myristic acid to the N-terminal glycine .
Industrial Production Methods
Industrial production of myristoylated ARF6 (2-13) typically involves recombinant expression systems. The gene encoding ARF6 is cloned into an expression vector and introduced into a suitable host, such as Escherichia coli. The host cells are then cultured, and the expressed protein is purified. The myristoylation is achieved either in vivo by co-expressing NMT or in vitro by incubating the purified protein with NMT and myristic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Myristoylated ARF6 (2-13) primarily undergoes lipidation reactions, specifically N-myristoylation. This modification is essential for its membrane association and function. The peptide can also participate in protein-protein interactions and signaling pathways, where it may undergo phosphorylation or other post-translational modifications .
Common Reagents and Conditions
The key reagents for the myristoylation reaction include myristic acid and N-myristoyltransferase. The reaction conditions typically involve an aqueous buffer system at physiological pH and temperature, ensuring optimal enzyme activity. The presence of divalent cations, such as magnesium or calcium, may be required for enzyme function .
Major Products Formed
The primary product of the myristoylation reaction is the myristoylated ARF6 (2-13) peptide. This modified peptide exhibits enhanced membrane-binding properties and is capable of participating in various cellular signaling pathways .
Wissenschaftliche Forschungsanwendungen
Myristoylated ARF6 (2-13) has numerous applications in scientific research, particularly in the fields of cell biology, biochemistry, and pharmacology. It is used to study the role of ARF6 in membrane trafficking, cytoskeletal dynamics, and signal transduction. The peptide is also employed in investigations of cellular processes such as endocytosis, exocytosis, and phagocytosis .
In medicine, myristoylated ARF6 (2-13) is utilized to explore its potential as a therapeutic target for diseases involving dysregulated ARF6 activity, such as cancer and neurodegenerative disorders. The peptide’s ability to modulate ARF6 signaling pathways makes it a valuable tool for drug discovery and development .
Wirkmechanismus
Myristoylated ARF6 (2-13) exerts its effects by interacting with cellular membranes and participating in signaling pathways. The myristoylation of ARF6 enhances its membrane association, allowing it to localize to specific cellular compartments. Once localized, ARF6 can interact with various effector proteins, such as phospholipase D and phosphatidylinositol 4-phosphate 5-kinase, to regulate membrane trafficking and cytoskeletal dynamics .
The peptide also plays a role in the activation of signaling pathways, such as the MyD88–ARNO–ARF6 axis, which is involved in immune responses and inflammation. By modulating these pathways, myristoylated ARF6 (2-13) can influence cellular processes such as endocytosis, exocytosis, and phagocytosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Myristoylated ARF1: Another member of the ARF family, myristoylated ARF1, shares similar functions in membrane trafficking and cytoskeletal dynamics.
Myristoylated ARL1: ARL1 is an ARF-like protein that also undergoes myristoylation.
Uniqueness of Myristoylated ARF6 (2-13)
Myristoylated ARF6 (2-13) is unique due to its specific involvement in plasma membrane and endosomal trafficking. Its ability to modulate the MyD88–ARNO–ARF6 signaling axis distinguishes it from other myristoylated proteins. This unique role makes it a valuable tool for studying cellular processes and developing therapeutic strategies targeting ARF6-mediated pathways .
Eigenschaften
Molekularformel |
C74H128N16O18 |
|---|---|
Molekulargewicht |
1529.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-(tetradecanoylamino)acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C74H128N16O18/c1-8-10-11-12-13-14-15-16-17-18-22-34-59(93)79-43-60(94)81-50(31-23-26-37-75)67(100)89-63(47(5)6)72(105)86-54(40-46(3)4)69(102)88-57(45-91)71(104)84-52(33-25-28-39-77)68(101)90-64(48(7)9-2)73(106)87-55(41-49-29-20-19-21-30-49)65(98)80-44-61(95)82-56(42-58(78)92)70(103)83-51(32-24-27-38-76)66(99)85-53(74(107)108)35-36-62(96)97/h19-21,29-30,46-48,50-57,63-64,91H,8-18,22-28,31-45,75-77H2,1-7H3,(H2,78,92)(H,79,93)(H,80,98)(H,81,94)(H,82,95)(H,83,103)(H,84,104)(H,85,99)(H,86,105)(H,87,106)(H,88,102)(H,89,100)(H,90,101)(H,96,97)(H,107,108)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 |
InChI-Schlüssel |
JMJZFORRQXFFPL-XCJQKTEBSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(19S)-10,19-diethyl-19-[(1-methylcyclopropanecarbonyl)oxymethoxy]-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl 1-methylcyclopropane-1-carboxylate](/img/structure/B12379062.png)



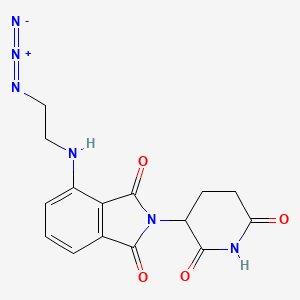

![(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid](/img/structure/B12379117.png)
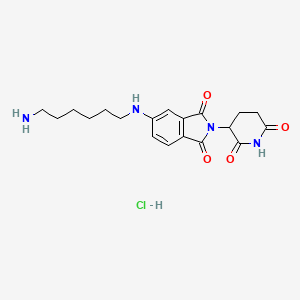
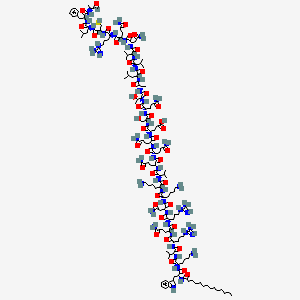
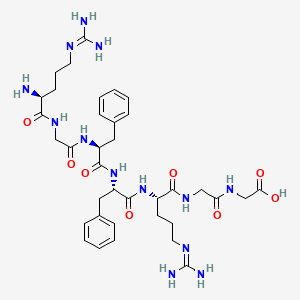
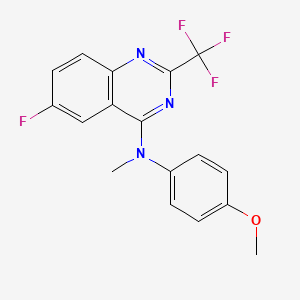
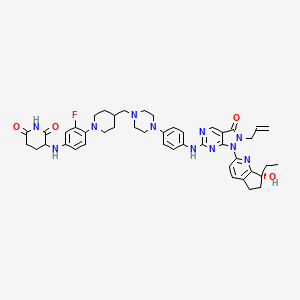
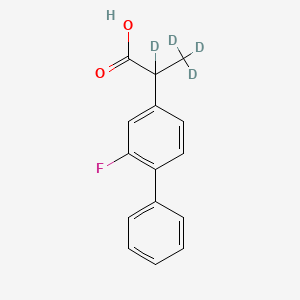
![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)
